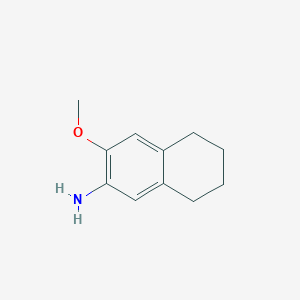

3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-5,6,7,8-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h6-7H,2-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHFUZXUDPRJLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCCCC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344288 | |

| Record name | 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6240-83-1 | |

| Record name | 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine chemical properties

An In-depth Technical Guide to 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine

Abstract

This technical guide provides a comprehensive analysis of this compound, a substituted tetralin compound of significant interest in medicinal chemistry and drug discovery. While detailed public data on this specific isomer is limited, this document synthesizes information from analogous structures and foundational chemical principles to present its core chemical properties, a plausible synthetic route, analytical characterization workflows, and its potential applications as a molecular scaffold. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound as a building block for novel therapeutics, particularly in the field of neuroscience.

Introduction: The Tetralin Scaffold

The 5,6,7,8-tetrahydronaphthalene, commonly known as tetralin, is a privileged bicyclic scaffold in medicinal chemistry. Its conformationally restricted structure serves as a bioisostere for various phenylalkylamines, making it a cornerstone for the development of ligands targeting central nervous system (CNS) receptors. The introduction of functional groups, such as methoxy and amine moieties, onto the tetralin core creates a rich chemical space for probing receptor binding pockets and modulating pharmacological activity. This compound belongs to this important class of compounds and holds potential as a key intermediate and pharmacophore for novel drug candidates. Its structural isomers have been investigated for applications in treating neurological disorders, highlighting the therapeutic relevance of this molecular framework.[1]

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and computed properties for this compound are summarized below. It is important to note that experimentally determined physical properties such as melting and boiling points are not widely reported in public literature.

| Property | Value | Source |

| CAS Number | 6240-83-1 | [2][3] |

| Molecular Formula | C11H15NO | [4] |

| Molecular Weight | 177.24 g/mol | [4] |

| IUPAC Name | 3-methoxy-5,6,7,8-tetrahydronaphthalen-2-amine | N/A |

| Synonyms | 2-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene | N/A |

| Appearance | Not specified (likely an oil or low-melting solid) | N/A |

| Solubility | Not specified (expected to be soluble in organic solvents) | N/A |

Synthesis and Reactivity

Proposed Synthetic Pathway: Reductive Amination

The key to this synthesis is the regioselective formation of the amine at the C2 position adjacent to the methoxy group. This can be achieved starting from 3-methoxy-2-tetralone.

Causality and Experimental Rationale:

-

Step 1: Enamine Formation: The reaction of 3-methoxy-2-tetralone with an amine source (e.g., ammonia or a protected amine equivalent) in the presence of a mild acid catalyst generates an enamine intermediate. This step is crucial for directing the subsequent reduction.

-

Step 2: Reduction: The enamine is then reduced in situ using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). These reagents are selected for their chemoselectivity; they are mild enough to not reduce the ketone directly but are effective at reducing the protonated enamine or iminium ion, thus forming the desired amine. This one-pot procedure is highly efficient for generating substituted amines from ketones.[5]

Caption: Proposed workflow for the synthesis of the title compound.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its potential as a molecular scaffold for creating novel therapeutics. Its structural features are highly relevant to ligands targeting G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are critical targets in neuroscience.

Role as a Pharmacophore

The aminotetralin core is a well-established pharmacophore that mimics the structure of endogenous neurotransmitters like dopamine and serotonin. The spatial arrangement of the aromatic ring, the amine nitrogen, and the distance between them are critical for receptor binding.

-

Dopamine Receptor Ligands: Many potent and selective dopamine D2 and D3 receptor agonists and antagonists feature the aminotetralin scaffold. The N-propyl substituted analog of a related isomer, for instance, is a key fragment of the drug Rotigotine, used in the treatment of Parkinson's disease and restless legs syndrome.[6]

-

Serotonin Receptor Ligands: The structure is also a key component in ligands targeting various serotonin (5-HT) receptors. The affinity and selectivity for different receptor subtypes can be fine-tuned by modifying the substituents on the aromatic ring and the amine.[7]

Use as a Building Block in Library Synthesis

This compound is an ideal starting point for generating a library of diverse derivatives for high-throughput screening. The primary amine serves as a versatile chemical handle for a wide range of reactions:

-

N-Alkylation/Arylation: To explore the impact of substituent size and electronics on receptor affinity.

-

Amide/Sulfonamide Formation: To introduce hydrogen bond donors and acceptors and alter physicochemical properties like solubility and metabolic stability.

-

Urea/Thiourea Formation: To create derivatives with different geometries and hydrogen bonding patterns.

Caption: Role as a scaffold for generating novel CNS-active agents.

Experimental Protocols

The following sections provide detailed, actionable protocols for the proposed synthesis and subsequent analytical characterization of the title compound.

Detailed Synthesis Protocol (Proposed)

Objective: To synthesize this compound via reductive amination of 3-methoxy-2-tetralone.

Materials:

-

3-methoxy-2-tetralone

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH3CN)

-

Methanol (anhydrous)

-

1,2-Dichloroethane (DCE, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO4)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add 3-methoxy-2-tetralone (1.0 eq), ammonium acetate (10.0 eq), and anhydrous 1,2-dichloroethane (DCE) to create a ~0.2 M solution.

-

Initial Stirring: Stir the mixture at room temperature for 30 minutes. The ammonium acetate serves as the ammonia source for enamine formation.

-

Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH3CN is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting tetralone is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution until gas evolution ceases. This neutralizes the reaction mixture and destroys any remaining reducing agent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). The organic layers are combined.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to yield the pure amine.

Analytical Characterization Workflow

Confirming the identity, structure, and purity of the synthesized compound is a critical, self-validating step.

Workflow:

-

Mass Spectrometry (MS): The purified product is first analyzed by Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight. The expected [M+H]+ ion would be at m/z 178.2.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Expected signals include aromatic protons, aliphatic protons of the saturated ring, a singlet for the methoxy group (around 3.8 ppm), and a broad singlet for the amine protons (which can be exchanged with D2O).

-

¹³C NMR: Confirms the carbon skeleton. Eleven distinct carbon signals are expected, corresponding to the molecular formula C11H15NO.

-

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. Expected characteristic peaks include N-H stretching for the primary amine (around 3300-3400 cm⁻¹) and C-O stretching for the methoxy group (around 1050-1250 cm⁻¹).

Caption: Self-validating workflow for analytical characterization.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, general precautions for handling substituted aminotetralins should be followed.[3]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols.

-

First Aid: In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.[3]

Conclusion

This compound is a structurally significant molecule that represents a valuable entry point into a chemically rich and biologically relevant class of compounds. Although detailed characterization data is sparse in public domains, its relationship to known CNS-active agents provides a strong rationale for its synthesis and exploration. By leveraging established synthetic methodologies and a rigorous analytical workflow, researchers can confidently prepare this compound and utilize its versatile primary amine functionality to build libraries of novel derivatives. Its potential as a scaffold for dopamine and serotonin receptor modulators makes it a compound of high interest for the future of neuropharmacology and the development of next-generation therapeutics for neurological and psychiatric disorders.

References

- BLDpharm. 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-amine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFAuUaE8WsxQ7vvNB0QphSyc__9qbHV3lb_VHdRkFKHuAtsRSN4Hh3Zm8d5jzcKMxIGbB8xABcgvSi7YTltOUuFblS5-u94KpdgvvSzUjKz1k2nvy_3TUd74m_0D97Olz6STbL8wtvgupcxw==]

- Santa Cruz Biotechnology. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8HMzX_fQbjQ1VOsTYXk7iZsHJ87UK1KHLy5Ee8NqoMNPmU0U-WnNdH5GG6on-Ms4mv_TrSEZ0XPgzvr1ah-x7aSN7br7tVVQdBeVWjz9DOLQFeiEHw-vn4bxCMojyPw9x0KPGsz3oDTgTwCcQYOqq39BYiBcaDY8dm7MIZXnu0QTV4ksJSg==]

- Echemi. This compound Safety Data Sheets. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH28sJ54aJaEmE6zWj1Vm0c_36wmkJIxaxbVmfa-ingPvPOeFrGN8wEtIyDk9mlV6VoiAKuAKa7QprLAGob6fyE6yU2DtCvWBka52Kl3PnD2QxlxclyFu3aiOuEk_klIeRAqqSlMTLanYA1YnYKBZAWiF4_CecT3VzpLma9S1i4x73M8fMP8cCG_1dcTNU2KQhEERjr4B60]

- J&K Scientific. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC3HA6e2DlpJBiq601ITV_Xp4c6JkV6d5DBns5uFrIhKXaJ6ywgxW3Rv3Il_D9K4pePjkrjeV3qPGk1uyaCeqcbjfErCIlPgR2-xzom3E-KX05ed2sZHlQFn9_Yyc4hGHmLYM=]

- Semantic Scholar. Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYA2YSGGT0eXDvBXMKCjlwZ6EQoBim4-eZEqJG8EndvQDQvDPeCcuqwryv9twDKujxxHapolE7ul-7P6DdqhfveHJqd0Daekp-g5Vgnt4kWHMiLqa13c7klVbFL62boWhBDzSmFtnDJkWpLIHFU02tutSGP8P-eHhG4lFX6ytrZ3KQreEc_CYN7g==]

- SENOVA PHARMA. Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNYq4i6-6aOhq9IwAAVvXpFCY5XEwjn3yFgDs6joEItSAq3XcqpBn9SnWK6xEnEU4klpVmEZbrw1jm-3leNsc0m2OOSjJ-jMcWtn7N--46mlB-K3Y6AEBg6MEmlT1YDBI8uzI8ToitQqXZEg==]

- PubMed Central (PMC). Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions: Impact on functional activity and selectivity for dopamine D2/D3 receptors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE_2PZP7J40c7uYMvUZZ_1yp_h0Jr7V_fVbcP8yfqZrUTM3KnjtYSn8gWV39p4Qj-mZq5S4xxfuAnzYjUweCqZv0k4cGTu2ilptcKZ1FkcH9cjt3Bah8bnUobCQW_jxT6udlAfmOf5T1gk4fY=]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 6240-83-1|3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-amine|BLDpharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions: Impact on functional activity and selectivity for dopamine D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply [senovaph.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ylamine: Synthesis, Characterization, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ylamine is a substituted aminotetralin, a class of compounds recognized for its significant pharmacological activity, particularly within the central nervous system. As rigid analogs of phenethylamines, aminotetralins have been instrumental in the development of dopaminergic and serotonergic ligands. This guide provides a comprehensive overview of the molecular structure, potential synthetic pathways, analytical characterization, and prospective pharmacological applications of 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ylamine, offering a foundational resource for its exploration in drug discovery and neuroscience research.

Introduction: The Significance of the Aminotetralin Scaffold

The 2-aminotetralin framework is a privileged scaffold in medicinal chemistry due to its structural rigidity, which limits conformational flexibility and allows for more specific interactions with biological targets. This has led to the development of numerous compounds with high affinity and selectivity for various receptors, ion channels, and transporters. The introduction of a methoxy group on the aromatic ring, as in the case of 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ylamine, can significantly influence the compound's electronic and lipophilic properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. This specific substitution pattern offers a unique opportunity to explore structure-activity relationships (SAR) within the aminotetralin class and to develop novel therapeutic agents.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis for Prediction |

| Molecular Formula | C₁₁H₁₅NO | Based on chemical structure |

| Molecular Weight | 177.24 g/mol | Calculated from the molecular formula[1] |

| Appearance | Likely an oil or low-melting solid at room temperature | General property of similar aminotetralins |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, chloroform, and DMSO. The hydrochloride salt should be water-soluble. | Based on the properties of similar organic amines |

| pKa | The amino group is expected to have a pKa in the range of 9-10. | Typical pKa for a primary amine on a saturated ring |

Synthesis and Purification

Proposed Synthetic Pathway: Reductive Amination

The reductive amination of 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-one is a robust and widely used method for the synthesis of the target amine.[2] This one-pot reaction typically involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.

Caption: Proposed synthetic workflow for 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ylamine.

Detailed Experimental Protocol (Adaptable)

This protocol is a general guideline adapted from established procedures for the synthesis of similar aminotetralins and may require optimization.[3]

Step 1: Imine Formation and In Situ Reduction

-

To a solution of 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-one (1.0 eq) in anhydrous methanol (10 mL/mmol of ketone), add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 2: Work-up and Purification

-

Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

-

Stir for 30 minutes to hydrolyze any remaining imine.

-

Basify the solution to pH > 10 with 2 M NaOH.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ylamine.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data based on the structure of 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ylamine and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the protons on the tetrahydro-naphthalene ring system. The aromatic protons will likely appear as doublets or singlets in the region of δ 6.5-7.0 ppm. The methoxy protons will be a sharp singlet around δ 3.8 ppm. The aliphatic protons on the tetralin ring will appear as multiplets in the region of δ 1.5-3.5 ppm. The amine protons will likely be a broad singlet that can exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons (δ 110-160 ppm), the methoxy carbon (δ ~55 ppm), and the aliphatic carbons of the tetralin ring (δ 20-50 ppm).[4]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the molecule.

-

Expected Fragmentation: Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 177 would be expected. Common fragmentation pathways for aminotetralins include the loss of the amino group and cleavage of the aliphatic ring.[5] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Pharmacological Profile and Potential Applications

The pharmacological profile of 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ylamine is predicted to be influenced by its structural similarity to known dopaminergic and serotonergic agents. The position of the methoxy group is a key determinant of receptor affinity and efficacy.

Dopaminergic and Serotonergic Activity

Many aminotetralin derivatives are known to interact with dopamine and serotonin receptors. For instance, the position of hydroxyl or methoxy groups on the aromatic ring significantly impacts the affinity for D₂ and D₃ dopamine receptors.[6] The 3-methoxy substitution pattern may confer a unique selectivity profile for these receptors. Furthermore, aminotetralins are known to be agonists or antagonists at various serotonin receptor subtypes, such as 5-HT₁A and 5-HT₂A.[7]

Structure-Activity Relationship (SAR) Insights

-

Role of the Methoxy Group: The methoxy group at the 3-position can act as a hydrogen bond acceptor and influence the overall lipophilicity of the molecule, which are critical factors for receptor binding and crossing the blood-brain barrier.

-

Comparison with Isomers: The pharmacological activity of 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ylamine would be expected to differ from its isomers, such as the 6-methoxy and 7-methoxy derivatives, due to the different spatial arrangement of the methoxy group relative to the amino group.[5][8]

Potential Therapeutic Applications

Given its potential to modulate dopaminergic and serotonergic systems, 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ylamine and its derivatives could be investigated for a range of neurological and psychiatric disorders, including:

-

Parkinson's disease

-

Depression and anxiety disorders

-

Schizophrenia

-

Substance abuse disorders

Caption: A typical drug discovery workflow for novel aminotetralin derivatives.

Conclusion and Future Directions

3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ylamine represents a promising, yet underexplored, molecule within the pharmacologically rich class of aminotetralins. This technical guide provides a foundational framework for its synthesis, characterization, and potential biological evaluation. Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive in vitro and in vivo pharmacological characterization to elucidate its specific receptor binding profile and functional activity. Such studies will be instrumental in determining its potential as a lead compound for the development of novel therapeutics for central nervous system disorders.

References

-

Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.). Retrieved from [Link]

- Seiler, M. P., et al. (1982). Structure activity relationships of presynaptic dopamine receptor agonists. Pharmacology Biochemistry and Behavior, 17(Suppl 1), 11-9.

- Kim, K. H., et al. (1993). Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake. Journal of Pharmaceutical Sciences, 82(5), 521-5.

- Canal, C. E., et al. (2016). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 7(7), 956-968.

- Kim, K. H., et al. (1993). Quantitative structure-activity relationships for substituted aminotetralin analogues. I: Inhibition of norepinephrine uptake. Journal of Pharmaceutical Sciences, 82(5), 516-20.

- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- Seiler, M. P., et al. (1996). Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents. Journal of Medicinal Chemistry, 39(20), 3957-3965.

- Nichols, D. E., et al. (1991). Nonneurotoxic tetralin and indan analogues of 3,4-(methylenedioxy)amphetamine (MDA). Journal of Medicinal Chemistry, 34(5), 1662-1668.

- Enantioselective Olefin 1,2-Arylamination Catalyzed by a Planar Chiral Indenyl-Rhodium(III) Complex. (2026).

- Thompson, A. S., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination.

-

H-NMR-Spectrum of Compound{2}. (n.d.). In ResearchGate. Retrieved from [Link]

-

methyl 3-methoxy-5,6,7,8-tetrahydro-2-naphthalenecarboxylate. (n.d.). In ChemSynthesis. Retrieved from [Link]

- Barluenga, J., et al. (1985).

- Onishi, T., et al. (1996). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 39(14), 2764-72.

-

Reductive Amination. (2023, March 16). [Video]. YouTube. Retrieved from [Link]

-

2-Aminotetralin. (n.d.). In Wikipedia. Retrieved from [Link]

- Brieger, G., & Nestrick, T. J. (1985). Heterogeneous Catalytic Transfer Hydrogenation and Its Relation to Other Methods for Reduction of Organic Compounds. Chemical Reviews, 85(2), 129-157.

- Prasain, J. K. (2011). Ion fragmentation of small molecules in mass spectrometry.

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]

-

Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]

-

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine. (n.d.). In PubChem. Retrieved from [Link]

- Synthesis method of 5-methoxy-2-tetralone. (2021). CN113234153A.

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). In Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

- Banerjee, A. K., & Vera, W. J. (2018). A concise approach for the synthesis of 6-methoxy-2-tetralone. MOJ Biorg Org Chem, 2(1), 32-34.

- The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.).

- Miura, H., et al. (1994). Hydrogenation of Naphthalene and Tetralin in the Presence of CO over Various Supported Metal Catalysts.

- Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(12), 21066-21084.

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 3. chimia.ch [chimia.ch]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. MS2Analyzer: A Software for Small Molecule Substructure Annotations from Accurate Tandem Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. 7-Methoxy-2-tetralone synthesis - chemicalbook [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine

Authored by a Senior Application Scientist

Introduction: The Significance of a Core Pharmaceutical Building Block

This compound, often referred to in literature as 2-amino-5-methoxytetralin, is a pivotal structural motif in medicinal chemistry. As a conformationally restricted dopamine analogue, this molecule serves as a foundational building block, particularly for compounds targeting dopamine receptors.[1] Its enantiomers are crucial intermediates in the synthesis of potent dopamine D2 agonists, which are under investigation and in use for treating neurological conditions such as Parkinson's disease.[1][2][3] For instance, the (S)-enantiomer is a key precursor for Rotigotine, an effective medication for managing Parkinson's symptoms.[2][3]

The synthetic challenge lies not only in the efficient construction of the tetralin core but also in the stereocontrolled introduction of the amine functionality at the C2 position. This guide provides an in-depth exploration of the prevalent and scalable synthetic pathways, focusing on the chemical principles, experimental choices, and detailed protocols necessary for its successful preparation in a research or drug development setting.

Strategic Overview: A Retrosynthetic Approach

A logical retrosynthetic analysis of the target molecule reveals the central role of a key intermediate: 5-methoxy-2-tetralone. The primary disconnection strategy involves the formation of the C-N bond, pointing to a reductive amination of the corresponding ketone as the final key step. This precursor, 5-methoxy-2-tetralone, can in turn be synthesized from more readily available starting materials like 1,6-dimethoxynaphthalene via a Birch reduction followed by hydrolysis.[1][4]

Caption: Retrosynthetic analysis of the target amine.

Part I: Synthesis of the Key Precursor, 5-Methoxy-2-tetralone

The most common and industrially viable route to 5-methoxy-2-tetralone begins with 1,6-dimethoxynaphthalene.[4] The synthesis involves a Birch reduction, a powerful method for the partial reduction of aromatic rings.

Mechanism and Rationale

The Birch reduction of 1,6-dimethoxynaphthalene using sodium metal in a medium of ethanol and liquid ammonia is a classic example of a dissolving metal reduction.[4] The electron from the sodium metal adds to the aromatic ring to form a radical anion. This is followed by protonation by ethanol. Subsequent addition of another electron and a final protonation yields a non-conjugated diene. The reaction conditions are specifically chosen to favor the formation of the enol ether intermediate, which upon acidic workup (hydrolysis), readily converts to the desired 5-methoxy-2-tetralone. The use of a mixed solvent system (ethanol/ammonia) is critical: ammonia serves as the solvent for the sodium metal, while ethanol acts as the proton source.[4]

Experimental Protocol: Birch Reduction and Hydrolysis

Objective: To synthesize 5-methoxy-2-tetralone from 1,6-dimethoxynaphthalene.

-

Reaction Setup: In a suitable reactor equipped for low-temperature reactions, charge 1,6-dimethoxynaphthalene, absolute ethanol, and liquid ammonia. Stir the mixture until complete dissolution.[4]

-

Reduction: Gradually add small pieces of sodium metal to the stirred solution. The rate of addition must be controlled to maintain the reaction temperature between 15–35 °C.[4] This is an exothermic process, and careful temperature management is crucial for selectivity. The reaction is typically continued for 35-48 hours.[4]

-

Quenching and Workup: After the reaction is complete (monitored by TLC or GC), cautiously add water to quench any unreacted sodium. Distill the ethanol, ammonia, and water under atmospheric pressure.

-

Hydrolysis and Isolation: Add water to the residue and extract the organic layer. Treat this layer with dilute hydrochloric acid and heat under reflux to hydrolyze the enol ether intermediate to the ketone.[4] After cooling, separate the organic layer, which contains the crude 5-methoxy-2-tetralone. Further purification can be achieved by vacuum distillation or chromatography.

Part II: Core Transformation - Synthesis of this compound

With the key tetralone precursor in hand, the critical step is the introduction of the amine group. We will explore two primary methodologies: a direct, scalable reductive amination for producing the racemic mixture and an asymmetric approach for synthesizing the pharmaceutically relevant (S)-enantiomer.

Method A: Direct Reductive Amination (Racemic Synthesis)

This method is valued for its efficiency and scalability, providing the racemic amine hydrochloride in high yield.[1] It involves the direct reaction of the ketone with ammonia in the presence of a hydrogenation catalyst.

Caption: Direct synthesis of racemic 2-amino-5-methoxytetralin.

Causality of Experimental Choices

-

Reagents: Aqueous ammonia serves as both the nitrogen source and the solvent. Its use in excess drives the equilibrium towards the formation of the intermediate imine/enamine.

-

Catalyst: Raney® Nickel is a highly effective and cost-efficient catalyst for the hydrogenation of the imine intermediate formed in situ. Its high surface area and activity allow the reaction to proceed under moderate hydrogen pressure (2.9-3.9 bar) and temperature (70-80 °C).[1]

-

Final Salt Formation: The resulting free amine is often unstable or difficult to handle. Conversion to the hydrochloride salt by treatment with methanolic hydrogen chloride facilitates precipitation, isolation, and improves the stability of the final product.[1]

Detailed Protocol: Direct Reductive Amination

-

Reaction: Charge a pressure reactor with 5-methoxy-2-tetralone, excess aqueous ammonia, and a slurry of Raney® Ni catalyst.

-

Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 2.9-3.9 bar.[1] Heat the mixture to 70-80 °C with vigorous stirring. Monitor the reaction progress by hydrogen uptake.

-

Isolation: Upon completion, cool the reactor, vent the hydrogen, and filter the catalyst. Extract the filtrate with a suitable organic solvent (e.g., toluene).

-

Salt Formation: Dry the organic extract and concentrate it. Dissolve the resulting crude free amine in methanol and treat with a solution of hydrogen chloride in methanol. The hydrochloride salt will precipitate.[1]

-

Purification: Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum to yield (±)-2-amino-5-methoxytetralin hydrochloride.[1]

Method B: Asymmetric Synthesis of (S)-2-Amino-5-methoxytetralin

For pharmaceutical applications, obtaining a single enantiomer is paramount. This patented method utilizes a chiral auxiliary to induce stereoselectivity, offering a more efficient alternative to classical resolution, which has a theoretical maximum yield of 50%.[2][3] This approach can achieve high yields (around 68.7%) and excellent optical purity (99.9% ee).[2]

Caption: Asymmetric synthesis via a chiral auxiliary.

Causality of Experimental Choices

-

Chiral Auxiliary: R-(+)-α-phenylethylamine is used as a chiral auxiliary. It reacts with the prochiral ketone to form a chiral imine (enamine) intermediate (Compound I).[2][3] The presence of the chiral center on the phenylethylamine group directs the subsequent reduction step.

-

Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), isopropyl titanate, or methanesulfonic acid, is used to facilitate the formation of the imine by activating the ketone carbonyl group.[2][3]

-

Diastereoselective Reduction: The reduction of the chiral imine with a reducing agent like sodium borohydride (NaBH₄) proceeds diastereoselectively. The bulky phenylethyl group sterically hinders one face of the C=N double bond, forcing the hydride to attack from the less hindered face, leading to the preferential formation of one diastereomer (Compound II).[2]

-

Deprotection: The final step is the removal of the chiral auxiliary. This is achieved via catalytic hydrogenolysis using a palladium on carbon (Pd/C) catalyst.[2][3] The benzyl C-N bond is readily cleaved under these conditions, yielding the desired (S)-amine, which is then isolated as its hydrochloride salt.

Detailed Protocol: Asymmetric Synthesis

-

Formation of Compound I: In a reaction flask under a nitrogen atmosphere, combine 5-methoxy-2-tetralone, R-(+)-α-phenylethylamine (1.25-2 molar equivalents), a catalytic amount of p-toluenesulfonic acid, and a solvent like toluene. Heat the mixture to reflux, typically with a Dean-Stark apparatus to remove water, driving the reaction to completion.[2][3]

-

Formation of Compound II: Cool the reaction mixture. In a separate flask, prepare a solution of a reducing agent (e.g., NaBH₄) in a suitable solvent (e.g., ethanol). Slowly add the solution of Compound I to the reducing agent solution while maintaining a low temperature (-30 °C to 20 °C).[2] Stir until the reduction is complete.

-

Isolation and Salt Formation of Compound II: Perform an aqueous workup to quench the reaction and remove byproducts. Extract the diastereomeric amine (Compound II) into an organic solvent. To isolate it, form the hydrochloride salt by adding an ethyl acetate-HCl solution, which causes the salt to precipitate.[2][3]

-

Hydrogenolysis to Final Product: Dissolve the isolated salt of Compound II in a solvent such as methanol or ethanol. Add a Pd/C catalyst. Pressurize the vessel with hydrogen and heat to 50-120 °C until the debenzylation is complete.[2][3]

-

Final Isolation: Filter the catalyst and concentrate the filtrate to obtain the final product, (S)-2-amino-5-methoxytetralin hydrochloride, with high enantiomeric purity.[2]

Data Summary: Comparison of Synthetic Routes

| Parameter | Method A: Direct Reductive Amination | Method B: Asymmetric Synthesis |

| Starting Material | 5-Methoxy-2-tetralone | 5-Methoxy-2-tetralone |

| Key Reagents | Aqueous NH₃, Raney® Ni, H₂ | R-(+)-α-phenylethylamine, NaBH₄, Pd/C, H₂ |

| Stereochemistry | Racemic (±) | Enantiomerically enriched (S) |

| Typical Yield | ~91% (for racemic HCl salt)[1] | ~68.7% (for (S)-HCl salt)[2] |

| Optical Purity (ee) | N/A | >99%[2] |

| Advantages | High yield, operational simplicity, scalability. | High enantioselectivity, avoids classical resolution. |

| Disadvantages | Produces a racemic mixture requiring further resolution if a single enantiomer is needed. | More steps, requires a chiral auxiliary and additional reagents. |

Conclusion

The synthesis of this compound is a well-established process that is critical for the development of important pharmaceuticals. For applications where a racemic mixture is sufficient or can be resolved downstream, direct reductive amination of 5-methoxy-2-tetralone offers a highly efficient and scalable route. However, for the direct production of the therapeutically active (S)-enantiomer, an asymmetric synthesis utilizing a chiral auxiliary provides a more elegant and efficient strategy, circumventing the inherent 50% yield limitation of classical resolution and delivering a product with high optical purity suitable for advanced drug development programs. The choice of pathway ultimately depends on the specific requirements of the research or manufacturing campaign, balancing factors of cost, scalability, and stereochemical purity.

References

-

Watanabe, M., et al. (1996). An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. The Journal of Organic Chemistry. [Link]

- Chen, Y., et al. (2015). Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.

- Chen, Y., et al. (2014). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.

- Zhang, L., et al. (2013). Preparation method for ent-3-methoxy-morphinan.

- Wang, G. (2009). Preparation technique of 5-methoxy-2-tetralone.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride - Google Patents [patents.google.com]

- 3. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]

- 4. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine (CAS No. 6240-83-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine, a key chemical intermediate with significant potential in medicinal chemistry and drug development. The guide details its chemical and physical properties, outlines a plausible synthetic pathway based on established chemical transformations, and discusses relevant analytical methodologies for its characterization. Furthermore, it explores the compound's role as a structural motif in pharmacologically active molecules, providing context for its application in the design and synthesis of novel therapeutic agents.

Introduction

This compound, also known as 2-amino-3-methoxytetralin, is a substituted tetralin derivative. The tetralin scaffold is a prevalent structural motif in a wide array of biologically active compounds. The conformational rigidity of the tetralin ring system, combined with the electronic properties of its substituents, makes it a valuable pharmacophore in the design of ligands for various biological targets. The methoxy and amine functional groups on this particular derivative offer versatile handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide aims to serve as a foundational resource for researchers working with or considering the use of this compound in their synthetic and medicinal chemistry endeavors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 6240-83-1 | [1] |

| Molecular Formula | C₁₁H₁₅NO | |

| Molecular Weight | 177.24 g/mol | |

| SMILES | COC1=C(C=C2CCCCC2=C1)N | |

| Appearance | Not specified, likely a solid or oil | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a suitable dimethoxynaphthalene derivative.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-one (Precursor)

The synthesis of the tetralone precursor is a critical first step. A potential route involves the Birch reduction of 2,3-dimethoxynaphthalene. This reaction selectively reduces one of the aromatic rings.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a nitrogen inlet, add liquid ammonia.

-

Addition of Reactants: To the stirred liquid ammonia, add small pieces of sodium metal until a persistent blue color is observed. Then, add a solution of 2,3-dimethoxynaphthalene in a suitable solvent like ethanol or THF.

-

Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction with a proton source, such as ethanol, followed by the addition of water.

-

Work-up and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

The final step is the reductive amination of the synthesized tetralone. This is a robust and widely used method for the synthesis of amines from ketones.

-

Reaction Setup: In a pressure vessel, dissolve 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-one in a suitable solvent, such as methanol or ethanol, saturated with ammonia.

-

Catalyst Addition: Add a catalytic amount of Raney Nickel (or another suitable hydrogenation catalyst).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the reaction mixture with stirring.

-

Work-up and Purification: After the reaction is complete, filter off the catalyst and concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing it.

Causality behind Experimental Choices:

-

Birch Reduction: This method is a classic and effective way to selectively reduce one ring of a naphthalene system, providing access to the tetralone core.

-

Reductive Amination: This is a high-yielding and scalable method for the conversion of ketones to amines. The use of Raney Nickel and hydrogen is a common and efficient approach for this transformation.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the aliphatic protons of the tetralin ring system. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, further confirming its structure.

- Aromatic protons: ~6.5-7.0 ppm

- Methoxy protons: ~3.8 ppm (singlet)

- Aliphatic protons (tetralin ring): ~1.5-3.0 ppm

- Amine protons: A broad signal, the chemical shift of which will depend on the solvent and concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound. A reverse-phase HPLC method would be suitable for this analysis.

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength corresponding to the chromophore of the molecule (likely around 220-280 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

This method should be optimized to achieve good separation of the product from any starting materials or byproducts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

-

Electron Ionization (EI-MS): This technique will likely show the molecular ion peak (M⁺) at m/z = 177. The fragmentation pattern of amines is often characterized by alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom.[8]

-

Electrospray Ionization (ESI-MS): This softer ionization technique is also suitable and would be expected to show the protonated molecule [M+H]⁺ at m/z = 178.

Caption: A typical analytical workflow for the characterization of the title compound.

Applications in Drug Development and Research

The this compound scaffold is of significant interest to medicinal chemists for several reasons:

-

Structural Mimicry: The tetralin core can be considered a conformationally restricted analog of phenylethylamine, a common motif in many neurotransmitters and psychoactive drugs. This structural feature can lead to increased receptor affinity and selectivity.

-

Modulation of Physicochemical Properties: The methoxy group can influence the lipophilicity and metabolic stability of a molecule, which are critical parameters in drug design.[9]

-

Versatile Synthetic Intermediate: The primary amine functionality serves as a key attachment point for a wide variety of substituents, allowing for the rapid generation of compound libraries for high-throughput screening.

Derivatives of aminotetralins have been investigated for their activity at various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors, making them relevant for the development of therapeutics for neurological and psychiatric disorders.[10] For instance, the regioisomeric 2-amino-5-methoxytetralin is a key intermediate in the synthesis of Rotigotine, a dopamine agonist used in the treatment of Parkinson's disease.[3]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information. General safety guidelines include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and key analytical methods for its characterization. The structural features of this compound make it an attractive scaffold for the development of novel drug candidates, particularly in the area of neuroscience. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

- Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (URL not available)

- Wiley-VCH 2007 - Supporting Inform

- Supporting Inform

- An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution - American Chemical Society. (URL not available)

- Google Patents. Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.

- Google Patents. US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.

- Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed. (URL not available)

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL not available)

- (6R)-6-[2-(ethylamino)-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol/3033111-52-0. (URL not available)

- 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-amine - Benzene Compounds - Crysdot LLC. (URL not available)

- methyl 3-methoxy-5,6,7,8-tetrahydro-2-naphthalenecarboxyl

- 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride | 3880 - J&K Scientific. (URL not available)

- Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. (URL not available)

- The role of the methoxy group in approved drugs - PubMed. (URL not available)

- An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone - ark

- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.

- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air - Thermo Fisher Scientific. (URL not available)

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL not available)

- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (URL not available)

- Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists - ResearchG

- A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PubMed Central. (URL not available)

- 3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydro-2-naphthoic acid (AHTN–COOH) - PMC - NIH. (URL not available)

- Mass Spectrometry: Fragment

- HPLC Labeling Reagents - TCI Chemicals. (URL not available)

- 2-AMINO-5-METHOXYTETRALIN - Safety Data Sheet - ChemicalBook. (URL not available) Safety Data Sheet - ChemicalBook. (URL not available)

Sources

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]

- 4. US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride - Google Patents [patents.google.com]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. scienceopen.com [scienceopen.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

Isomeric Landscape of 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ylamine: A Guide to Synthesis, Separation, and Characterization

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydronaphthalen (tetralin) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The precise substitution pattern on the aromatic ring is often critical for pharmacological activity, selectivity, and safety. This guide provides an in-depth technical analysis of 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ylamine, a representative substituted aminotetralin, with a focus on the challenges and methodologies associated with its isomers. We will explore the landscape of its positional isomers, propose synthetic strategies that highlight the potential for isomeric contamination, and detail robust analytical workflows for their separation and definitive characterization. This document is intended for researchers, medicinal chemists, and process development scientists who require a thorough understanding of isomeric control in drug discovery and development.

Introduction: The Criticality of Isomeric Purity in Substituted Tetralins

The aminotetralin motif is a cornerstone in the design of dopaminergic and serotonergic ligands. The spatial arrangement of substituents on the aromatic ring dictates receptor affinity and functional activity. A shift of a single methoxy or amine group can convert an agonist into an antagonist, introduce off-target effects, or significantly alter the metabolic profile of a drug candidate. Therefore, the unambiguous synthesis and characterization of the correct isomer are not merely academic exercises; they are regulatory and safety imperatives.

This guide uses 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ylamine as a case study to illuminate the common challenges associated with this class of molecules. We will dissect the origins of isomeric impurities and provide a framework for their systematic control and analysis.

The Isomeric Landscape

The core challenge begins with understanding the possible structural variations. For a di-substituted aminomethoxytetralin, numerous positional isomers exist. The target molecule and its most probable positional isomers, arising from common synthetic routes, are illustrated below.

Positional Isomers

The substitution pattern on the aromatic ring of the tetralin core defines the positional isomers. While the target is the 2-amino-3-methoxy substitution, electrophilic substitution reactions (such as nitration, a common step in amine synthesis) on a methoxy-tetralin precursor can lead to substitution at other activated positions.

Caption: Key positional isomers of 3-Methoxy-2-aminotetralin.

Synthetic Pathways and Isomeric Impurity Generation

A robust understanding of the synthetic route is paramount to predicting and controlling isomeric impurities. A common strategy for constructing such molecules involves the synthesis of a substituted tetralone, followed by reductive amination.

Proposed Synthetic Workflow

A plausible, multi-step synthesis is outlined below. Each step carries an inherent risk of generating positional isomers.

Caption: Generalized synthetic workflow for aminotetralin derivatives.

Causality of Isomer Formation

-

Friedel-Crafts Acylation/Alkylation: The initial substitution on the naphthalene or tetralin ring is a critical step. The directing effects of existing substituents and the reaction conditions can lead to a mixture of α- and β-substituted products.

-

Nitration: This is often the most significant source of positional isomers. When nitrating a substituted tetralin (e.g., a methoxy-tetralin), the existing substituent directs the incoming nitro group. While it may strongly direct to one position, substitution at other activated positions on the ring is common, leading to a mixture of nitro-isomers that are carried through subsequent reduction steps. For a meta-substituted precursor, nitration can occur at two non-equivalent ortho positions, yielding a mixture of regioisomers.[1][2]

Analytical Methodologies for Isomer Separation and Identification

A multi-modal analytical approach is required for the definitive separation, identification, and quantification of isomers. This constitutes a self-validating system where orthogonal techniques confirm the findings of the primary method.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the workhorse for separating positional isomers.

Protocol: Reversed-Phase HPLC for Positional Isomer Separation

-

Instrumentation: HPLC system with UV-Vis or PDA detector.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The hydrophobicity of the C18 phase provides excellent resolving power for structurally similar, non-polar compounds like tetralin derivatives.

-

Mobile Phase: A gradient of Acetonitrile (ACN) and water (with 0.1% formic acid or trifluoroacetic acid). The acid is critical for protonating the amine, ensuring good peak shape and consistent retention.

-

Initial Conditions: 10% ACN / 90% Water + 0.1% FA.

-

Gradient: Ramp to 90% ACN over 20 minutes.

-

Rationale: The gradient elution is necessary because while the isomers are structurally similar, their polarity differences can be subtle. A gradient ensures that all isomers are eluted with optimal resolution and peak shape within a reasonable timeframe.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Temperature control is crucial for reproducible retention times.

-

Detection: UV at 280 nm. The aromatic ring provides a strong chromophore for sensitive detection.

-

Sample Preparation: Dissolve the sample mixture in the initial mobile phase composition to prevent peak distortion.

Table 1: Representative HPLC Data for Isomer Separation

| Compound | Retention Time (min) | Rationale for Elution Order |

| 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ylamine | 12.5 | The specific polarity and interaction with the C18 phase result in this retention time under the defined gradient. |

| Isomer A (e.g., 4-Methoxy-2-amino) | 11.8 | A different substitution pattern alters the molecule's overall dipole moment and hydrophobicity, leading to earlier elution. |

| Isomer B (e.g., 1-Methoxy-2-amino) | 13.2 | Steric hindrance around the functional groups can affect interaction with the stationary phase, potentially increasing retention. |

Note: Retention times are illustrative and must be determined empirically with authentic reference standards.

For molecules with chiral centers, chiral HPLC using derivatized cellulose stationary phases is the standard method for separating enantiomers.[3]

Spectroscopic Identification

While chromatography separates the isomers, spectroscopy identifies them. Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation of positional isomers.[4][5]

4.2.1 ¹H NMR Spectroscopy: The Power of Coupling Constants

The key to distinguishing aromatic positional isomers lies in the spin-spin coupling patterns of the aromatic protons.[5]

-

Ortho-coupling (³J): Protons on adjacent carbons exhibit a large coupling constant, typically 6-10 Hz.

-

Meta-coupling (⁴J): Protons separated by two carbons show a smaller coupling, around 2-4 Hz.

-

Para-coupling (⁵J): Protons on opposite sides of the ring have a very small (often unresolved) coupling of 0-1 Hz.

Table 2: Predicted ¹H NMR Aromatic Signals for Key Isomers

| Isomer (Target) | Aromatic Protons | Predicted Splitting Pattern (Coupling) |

| 3-Methoxy-2-ylamine | H-1, H-4 | Two singlets (s). No adjacent protons to couple with. |

| Isomer Example: 4-Methoxy-2-ylamine | H-1, H-3, H-5 | H-1 (d, J ≈ 2 Hz), H-3 (dd, J ≈ 8, 2 Hz), H-5 (d, J ≈ 8 Hz). |

| Isomer Example: 1-Methoxy-2-ylamine | H-3, H-4 | Two doublets (d), each with a large ortho-coupling constant (J ≈ 8-9 Hz). |

This clear difference in splitting patterns provides unambiguous identification.

4.2.2 2D NMR: Confirming Connectivity

For complex cases or definitive proof, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other. In the 1-Methoxy-2-ylamine isomer, a cross-peak would be observed between the H-3 and H-4 signals, confirming their adjacency.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows which protons are close in space. A cross-peak between the methoxy protons (-OCH₃) and an adjacent aromatic proton can definitively place the methoxy group on the ring. For the target 3-Methoxy-2-ylamine, a NOESY correlation would be expected between the methoxy protons and the H-4 proton.

4.2.3 Mass Spectrometry (MS)

While standard MS will show that all isomers have the same molecular weight, tandem MS (MS/MS) can sometimes provide clues to the substitution pattern.[6] The fragmentation patterns can differ based on the relative positions of the functional groups, although these differences can be subtle and require careful interpretation and comparison with reference standards.[6] Chemical ionization techniques can enhance these differences.[6]

Biological Significance: Why Isomer Control Matters

The 2-aminotetralin scaffold is a well-known pharmacophore for dopamine and serotonin receptors.[1] The precise positioning of substituents is what determines the pharmacological profile.

-

Receptor Selectivity: A hydroxyl or methoxy group at the 5- or 7-position of the aminotetralin ring can drastically alter the affinity for different dopamine receptor subtypes (D1, D2, D3).[7] For example, enantiomers of monohydroxy-2-aminotetralin derivatives can switch from being potent agonists to antagonists at dopamine autoreceptors simply based on their stereochemistry.[7]

-

Functional Activity: The target molecule, 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ylamine, may be designed as an agonist for a specific receptor. A positional isomer, however, could be an antagonist or have significantly lower potency, effectively acting as an impurity that reduces the efficacy of the active pharmaceutical ingredient (API).

-

Off-Target Effects & Toxicity: An isomeric impurity might bind to unintended biological targets, leading to adverse side effects or toxicity. For instance, many aminotetralin derivatives have been investigated for a range of activities, from antifungal to opioid receptor modulation.[8][9][10] An uncontrolled isomeric profile could introduce unintended secondary pharmacology.

Conclusion and Recommendations

The control of isomeric purity for substituted aminotetralins like 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ylamine is a critical aspect of drug development. A successful strategy relies on a deep understanding of the synthetic pathway to minimize the formation of impurities and the application of a robust, multi-technique analytical workflow to ensure their detection and quantification.

Key Recommendations for Researchers:

-

Reference Standard Synthesis: Synthesize and purify small quantities of the most likely positional isomers to serve as authenticated reference standards. This is essential for validating analytical methods.

-

Orthogonal Analytical Methods: Employ both HPLC for separation and quantitative analysis, and NMR (1D and 2D) for unambiguous structural identification. Do not rely on a single technique.

-

In-Process Controls: Monitor critical synthetic steps, particularly nitration or other electrophilic aromatic substitutions, to assess the isomeric ratio and optimize reaction conditions to favor the desired product.

-

Pharmacological Profiling: If significant levels of an isomer are present and cannot be removed, it is crucial to synthesize that isomer and test its biological activity to understand its potential impact on the efficacy and safety of the drug candidate.

By adhering to these principles, research and development teams can ensure the scientific integrity of their work and deliver well-characterized, safe, and effective drug candidates.

References

- Preparation method for ent-3-methoxy-morphinan. (n.d.). Google Patents.

-

Enantioselective Olefin 1,2-Arylamination Catalyzed by a Planar Chiral Indenyl-Rhodium(III) Complex. (2025, December 15). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Ma, S., et al. (2024, February 10). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Zarghi, A., et al. (n.d.). Direct separation of the stereoisomers of methoxytetrahydronaphthalene derivatives, new agonist and antagonist ligands for melatonin receptors, by liquid chromatography on cellulose chiral stationary phases. PubMed. Retrieved January 17, 2026, from [Link]

-

Singh, P., et al. (2021, January 28). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Synthesis and Antifungal Activities of Novel 2-Aminotetralin Derivatives. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

-

methyl 3-methoxy-5,6,7,8-tetrahydro-2-naphthalenecarboxylate. (2025, May 20). ChemSynthesis. Retrieved January 17, 2026, from [Link]

-

Synthesis and Structure--Activity Relationship of Novel Aminotetralin Derivatives With High Micro Selective Opioid Affinity. (2002, November 4). PubMed. Retrieved January 17, 2026, from [Link]

-

New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Synthesis and Antifungal Activities of Novel 2-Aminotetralin Derivatives. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Separation of hydroaromatics and polycyclic aromatic hydrocarbons and determination of tetralin and naphthalene in coal-derived solvents. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[3][4]thieno[2,3-d]pyrimidin-4-ones as analg. (n.d.). Arkivoc. Retrieved January 17, 2026, from [Link]

-

Gas chromatography–vacuum ultraviolet spectroscopy. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Chemical Shift of Ortho and Meta Protons in Substituted Naphthalenes. (2021, February 22). Reddit. Retrieved January 17, 2026, from [Link]

-

A Review of the Biological Activity of Amidrazone Derivatives. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Analytical method for the quantitation of sertraline hydrochloride stereoisomers by electrokinetic chromatography. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

Enantioselective Olefin 1,2-Arylamination Catalyzed by a Planar Chiral Indenyl-Rhodium(III) Complex. (2026, January 16). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022, February 4). n.d. Retrieved January 17, 2026, from [Link]

-

Enantiomers of monohydroxy-2-aminotetralin derivatives and their activity at dopamine autoreceptors as studied by brain dialysis. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Direct separation of the stereoisomers of methoxytetrahydronaphthalene derivatives, new agonist and antagonist ligands for melatonin receptors, by liquid chromatography on cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantiomers of monohydroxy-2-aminotetralin derivatives and their activity at dopamine autoreceptors as studied by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and structure--activity relationship of novel aminotetralin derivatives with high micro selective opioid affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Methoxy-Tetralin-Amine Scaffold: A Technical Guide to Unlocking its Therapeutic Potential in Neuropsychiatric Disorders

Introduction: The Enduring Relevance of the Methoxy-Tetralin-Amine Core in CNS Drug Discovery

The quest for novel therapeutics targeting the complex neurocircuitry of the brain has consistently led researchers to a privileged scaffold: the methoxy-tetralin-amine framework. This chemical motif, exemplified by the prototypical 5-HT1A agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), represents a cornerstone in the exploration of serotonergic and dopaminergic systems.[1][2] Its inherent conformational rigidity, combined with the electronic influence of the methoxy group and the versatile nature of the amine substituent, provides a rich canvas for medicinal chemists to modulate potency, selectivity, and functional activity at key G-protein coupled receptors (GPCRs) implicated in mood, cognition, and psychosis.[3][4][5][6]

This in-depth technical guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the design and evaluation of novel CNS agents. Moving beyond a mere recitation of facts, this document aims to provide a cohesive understanding of the biological activities of methoxy-tetralin-amine derivatives. We will delve into the causal relationships between structural modifications and pharmacological outcomes, furnish detailed, field-tested experimental protocols for their biological characterization, and present a framework for interpreting the resulting data to guide future discovery efforts.

Section 1: The Molecular Pharmacology of Methoxy-Tetralin-Amine Derivatives: Targeting Serotonin and Dopamine Receptors

The therapeutic potential of methoxy-tetralin-amine derivatives is intrinsically linked to their ability to modulate the activity of serotonin (5-HT) and dopamine (DA) receptors. These GPCRs are pivotal in regulating a vast array of physiological and pathological processes in the central nervous system.

Interaction with Serotonin Receptors: A Focus on 5-HT1A and Beyond

The 5-HT1A receptor, a Gi/Go-coupled receptor, is a primary target for many methoxy-tetralin-amine derivatives.[7] Agonism at presynaptic 5-HT1A autoreceptors in the raphe nuclei leads to a decrease in the firing rate of serotonergic neurons and a subsequent reduction in serotonin release. Conversely, activation of postsynaptic 5-HT1A receptors in cortical and limbic regions is associated with the anxiolytic and antidepressant effects of these compounds.[7] The prototypical compound, 8-OH-DPAT, is a potent and selective 5-HT1A receptor agonist.[1][2] However, it's crucial to recognize that "selectivity" is often a matter of degree, and many derivatives exhibit affinity for other 5-HT receptor subtypes, such as 5-HT7, which can contribute to their overall pharmacological profile.[2]

Dopamine Receptor Modulation: From Agonism to Antagonism

The methoxy-tetralin-amine scaffold is also a versatile platform for targeting dopamine receptors, particularly the D2 and D3 subtypes.[8][9] Depending on the substitution pattern on the tetralin ring and the nature of the amine substituents, these derivatives can act as agonists, partial agonists, or antagonists at dopamine receptors.[9] For instance, certain C5-oxygenated 2-aminotetralins have been shown to possess potent dopamine receptor agonist or antagonist activity.[9] This dual-action capability on both serotonergic and dopaminergic systems is a key feature that makes this class of compounds particularly interesting for the development of atypical antipsychotics and novel antidepressants.

Below is a diagram illustrating the primary signaling pathways engaged by methoxy-tetralin-amine derivatives at 5-HT1A and D2 receptors.

Section 2: In Vitro Characterization: Quantifying Receptor Affinity and Functional Activity

A thorough in vitro pharmacological profiling is the foundational step in understanding the biological activity of novel methoxy-tetralin-amine derivatives. This involves determining their binding affinity for various receptors and assessing their functional consequences (e.g., agonism, antagonism).

Radioligand Binding Assays: Measuring Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[10] These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. The output of this assay is typically the Ki value, which represents the equilibrium dissociation constant of the inhibitor. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptors

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat hippocampus) or cultured cells expressing the human 5-HT1A receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[11]

-

Centrifuge the homogenate at low speed to remove debris.[11]

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[11]

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.[11]

-

Resuspend the final pellet in assay buffer and determine the protein concentration.[11]

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the unlabeled test compound.[11][12][13]

-

To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).[13]

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[11][13]

-

-

Filtration and Counting:

-

Data Analysis:

-